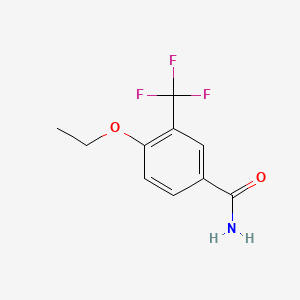

4-Ethoxy-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBNISNCGCRBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285456 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-26-1 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)benzamide (CAS Number: 1206593-26-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3-(trifluoromethyl)benzamide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes established chemical principles and data from structurally related compounds to offer valuable insights for researchers. This guide covers the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications and safety considerations. The information is presented to support further research and development involving this and related benzamide derivatives.

Introduction and Background

This compound belongs to the class of benzamides, a versatile structural motif found in numerous pharmaceuticals and functional materials. The presence of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The ethoxy group further modifies the molecule's polarity and pharmacokinetic profile. While this compound is primarily available as a research chemical and pharmaceutical intermediate, its specific biological activities and applications are still emerging areas of investigation.[1] This guide aims to consolidate the available information and provide a framework for its synthesis and characterization.

Physicochemical and Spectral Data

Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and predicted properties. Researchers should verify these properties through experimentation.

| Property | Value | Source |

| CAS Number | 1206593-26-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C10H10F3NO2 | |

| Molecular Weight | 233.19 g/mol | |

| Physical Form | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Analysis (Predicted)

While experimental spectra are not available, theoretical spectral data can be predicted based on the structure. Researchers are strongly encouraged to obtain experimental data for confirmation.

-

¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.

-

¹³C NMR: Signals for the ethoxy carbons, aromatic carbons (including a quartet for the trifluoromethyl-bound carbon), and the carbonyl carbon of the amide are expected.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amide, C=O stretching of the amide, C-F stretching from the trifluoromethyl group, and C-O stretching of the ether.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 233.19, with fragmentation patterns corresponding to the loss of the amide group, ethoxy group, and other fragments.

Synthesis of this compound

A robust and widely applicable method for the synthesis of primary benzamides involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by amination.[2] The proposed synthetic pathway for this compound is outlined below.

Proposed Synthetic Pathway

The synthesis initiates from the commercially available precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline based on established methods for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethoxy-3-(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-ethoxy-3-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-ethoxy-3-(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent like DCM in a separate flask, and cool the solution in an ice bath.

-

Reagent Addition: Slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) to the cooled acid chloride solution with vigorous stirring. An excess of ammonia (2-3 equivalents) is used to neutralize the HCl byproduct.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic ammonia. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Research Directions

Benzamide derivatives are a cornerstone in drug discovery. The structural features of this compound suggest several potential areas of application:

-

Medicinal Chemistry: As an intermediate, this compound can be further modified to synthesize more complex molecules with potential therapeutic activities. Trifluoromethyl-substituted benzamides have been investigated as inhibitors of various enzymes and receptors. For instance, some benzamides act as CETP inhibitors, which are relevant in the management of hyperlipidemia.[3]

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity.[4][5]

-

Materials Science: Fluorinated organic molecules can possess unique properties, making them suitable for applications in liquid crystals, polymers, and other advanced materials.

Further research is warranted to explore the biological activity profile of this compound and its derivatives. Screening against various biological targets could unveil novel therapeutic or agrochemical applications.

Safety and Handling

-

Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

Researchers should handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). It is crucial to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Conclusion

This compound is a fluorinated building block with significant potential in the development of new pharmaceuticals and functional materials. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for researchers by outlining its key properties, a plausible and detailed synthetic route, and potential areas of application. The provided protocols and insights are intended to facilitate further research and unlock the full potential of this and related benzamide derivatives.

References

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Ethoxybenzamide. [Link]

-

PubMed. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. [Link]

-

PubMed. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). [Link]

Sources

- 1. This compound [synhet.com]

- 2. N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | C16H13ClF3NO2 | CID 729859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-(trifluoromethyl)benzamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which its therapeutic potential is built. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a new chemical entity (NCE), ultimately dictating its journey from a promising molecule to a viable drug candidate.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Ethoxy-3-(trifluoromethyl)benzamide, a compound of interest within the broader class of benzamide derivatives known for their diverse pharmacological activities.[3][4]

While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. We will delve into the theoretical importance of each key property, provide detailed, field-proven experimental protocols for their determination, and present predicted data to guide researchers. The causality behind each experimental choice is elucidated to empower scientists in designing and executing self-validating characterization workflows.

Compound Identity and Structure

This compound is a substituted benzamide featuring an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring. The presence of the trifluoromethyl group is known to significantly influence properties such as metabolic stability and lipophilicity, while the ethoxy group can impact solubility and receptor binding.[5][6]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1206593-26-1 |

| PubChem CID | 57361405 |

| Molecular Formula | C10H10F3NO2 |

| Molecular Weight | 233.19 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound. These values are generated using recognized algorithms and provide a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Lipophilicity) | 2.15 | Influences solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Moderately soluble | Affects dissolution rate and oral bioavailability. |

| pKa (acidic) | 13.54 (amide N-H) | Governs the state of ionization at physiological pH, impacting solubility and receptor interaction. |

| pKa (basic) | -3.85 (carbonyl O) | Governs the state of ionization at physiological pH, impacting solubility and receptor interaction. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Correlates with membrane permeability and oral bioavailability. |

Note: These values are in-silico predictions and require experimental verification.

Experimental Determination of Physicochemical Properties

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is a critical physical constant used for identification and as a primary indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

This method is a standard and reliable technique for determining the melting point of a solid crystalline compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) for a precise determination.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs. A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its simplicity and reliability.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the resulting solution is saturated.

-

Prolonged Agitation at Constant Temperature: Allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.

-

Validated Analytical Method: Guarantees accurate and precise quantification of the dissolved compound.

pKa: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of its ionization at a given pH. This is critical as the ionized and un-ionized forms of a drug can have different solubilities, permeabilities, and receptor binding affinities.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or the pH at which the compound is half-neutralized.

Causality Behind Experimental Choices:

-

Calibrated pH Electrode: Ensures accurate pH measurements, which are fundamental to the determination of the pKa.

-

Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Co-solvent System: For poorly soluble compounds, a co-solvent can be used to increase solubility, and the apparent pKa can be extrapolated to a fully aqueous system.

Stability: Ensuring Compound Integrity

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is critical for establishing storage conditions and shelf-life.

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Step-by-Step Methodology:

-

Forced Degradation Studies: Solutions of this compound are subjected to stress conditions, including acidic, basic, and oxidative hydrolysis, as well as thermal and photolytic stress, according to ICH guidelines.[7][8][9][10][11]

-

Method Development: An HPLC method is developed to separate the parent compound from all process-related impurities and degradation products. This typically involves optimizing the column, mobile phase composition, and detector wavelength.

-

Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness.

-

Stability Studies: The validated method is used to analyze samples of this compound that have been stored under various conditions (e.g., long-term, intermediate, and accelerated) over specified time points.

Causality Behind Experimental Choices:

-

Forced Degradation: Intentionally degrading the sample helps to ensure that the analytical method can effectively separate the intact drug from its potential breakdown products.

-

Chromatographic Separation: HPLC is a powerful technique for separating complex mixtures, making it ideal for stability studies where multiple degradation products may be present.

Visualizing the Workflow and Impact of Physicochemical Properties

The following diagrams illustrate the central role of physicochemical characterization in the drug discovery pipeline.

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Caption: The influence of physicochemical properties on the ADMET profile of a drug candidate.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical endeavor for any research program involving this molecule. While experimental data may be sparse in the current literature, the established protocols and theoretical frameworks presented in this guide provide a clear and robust path forward for its evaluation. By systematically determining its melting point, solubility, pKa, and stability, researchers can build a foundational dataset that is essential for interpreting biological data, guiding formulation development, and ultimately, assessing the therapeutic potential of this promising compound. This rigorous, data-driven approach is the hallmark of sound scientific practice in the journey of drug discovery.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(11), e02365. [Link]

-

Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. PubMed. Retrieved from [Link]

- Gleeson, M. P. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Pharmaceutical Resonance, 3(1), 1-10.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link]

-

Wiedmann, T. S., et al. (2020). Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. PMC. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 3(8), 901-916. [Link]

-

Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. PubMed Central. Retrieved from [Link]

- ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Stereoelectronics. (2021). Drug design principles. Retrieved from [Link]

-

Abu Khalaf, R., et al. (2023). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

-

MDPI. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

- ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

SwissADME. (n.d.). Antioxidant, Cytotoxic Activity and Pharmacokinetic Studies by Swiss Adme, Molinspiration, Osiris and DFT of PhTAD-substituted Dihydropyrrole Derivatives. PubMed. Retrieved from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

- FDA. (2023). Q1 Stability Testing of Drug Substances and Drug Products. U.S.

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

PubChem. (n.d.). N-(3-iodophenyl)-4-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Stöber process. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

-

SwissADME. (n.d.). We hope SwissADME has been useful for your research. If so, please cite the following articles. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Hughes, J. P., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10036-10048. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. fda.gov [fda.gov]

A Technical Guide to the Structural Elucidation of 4-Ethoxy-3-(trifluoromethyl)benzamide

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 4-Ethoxy-3-(trifluoromethyl)benzamide, a compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Fluorinated Benzamides

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, the precise and unambiguous determination of the molecular structure of novel fluorinated benzamides is a critical step in the drug discovery and development pipeline. This guide will delineate a multi-technique approach to confirm the identity and purity of this compound (CAS No. 1206593-26-1).[4]

Molecular Structure and Physicochemical Properties

Before delving into the analytical techniques, a foundational understanding of the target molecule's properties is essential.

-

IUPAC Name: this compound[4]

-

CAS Number: 1206593-26-1[4]

-

PubChem CID: 57361405[4]

-

Molecular Formula: C10H10F3NO2

-

Molecular Weight: 233.19 g/mol

The structure, presented below, consists of a benzene ring substituted with a primary amide (-CONH2), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). The relative positions of these substituents are key to the molecule's identity.

A Multi-faceted Approach to Structure Elucidation

A singular analytical technique is rarely sufficient for the unequivocal elucidation of a novel chemical entity. A synergistic and orthogonal approach, employing multiple spectroscopic and spectrometric methods, is the gold standard. This guide will focus on a core suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The logical workflow for the structure elucidation of this compound is depicted in the following diagram:

Sources

Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold

An In-depth Technical Guide to the Biological Activity of 4-Ethoxy-3-(trifluoromethyl)benzamide Derivatives

In the landscape of modern medicinal chemistry, the benzamide functional group represents a cornerstone scaffold, integral to the structure of numerous clinically significant therapeutic agents. Its unique properties, including the ability to form crucial hydrogen bonds and its metabolic stability, have made it a privileged structure in drug design. This guide focuses on a specific, highly functionalized subclass: This compound derivatives .

The strategic placement of the ethoxy (-OCH₂CH₃) and trifluoromethyl (-CF₃) groups on the benzamide ring is not arbitrary. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly enhances metabolic stability and membrane permeability, while also modulating the electronic properties of the aromatic ring. The ethoxy group, a lipophilic hydrogen bond acceptor, can improve pharmacokinetic profiles and influence receptor binding. This combination creates a chemical scaffold with diverse and potent biological activities, ranging from anticancer and antimalarial to neuroprotective applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these promising compounds. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and explore future directions for their therapeutic development.

Part 1: General Synthesis Strategies

The synthesis of this compound derivatives typically follows a convergent approach, centered around the formation of the amide bond. The primary route involves the coupling of a suitably activated 4-ethoxy-3-(trifluoromethyl)benzoic acid with a desired amine.

Causality of Experimental Choice: The choice of coupling reagent is critical for achieving high yields and purity. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and ability to minimize side reactions, especially with less reactive amines. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without interfering with the coupling process itself.

General Synthetic Workflow

The following diagram illustrates the common synthetic pathway.

Caption: General workflow for the synthesis of target benzamide derivatives.

Experimental Protocol: Representative Amide Coupling Reaction

This protocol describes a standard laboratory procedure for synthesizing a derivative.

-

Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-ethoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

-

Activation: Add the coupling reagent HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate. The reaction is self-validating as the formation of the active ester is a prerequisite for the next step.

-

Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. This aqueous work-up is designed to remove unreacted starting materials, coupling byproducts, and the base.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final this compound derivative.

Part 2: Key Biological Activities & Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant activity across several therapeutic areas.

Antiplasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat. Research into related 2-phenoxybenzamides has provided crucial insights into the antiplasmodial potential of this structural class.[1] One study identified a derivative, the tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, which displayed high antiplasmodial activity against the NF54 strain of P. falciparum and very low cytotoxicity, resulting in an excellent selectivity index of 460.[1]

Mechanism of Action: While the precise molecular target is often complex, many benzamide derivatives exert their antiparasitic effects by inhibiting crucial parasite-specific enzymes or pathways. For instance, some related compounds have been shown to target the Plasmodium proteasome, a vital component for parasite survival and replication.[2]

Data Summary: Antiplasmodial Activity

| Compound Class | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2-Phenoxy-3-(trifluoromethyl)benzamide | P. falciparum NF54 | 0.269 | 460 | [1] |

| 3-Trifluoromethyl-quinoxaline derivative | P. falciparum FCB1 | ~0.04 (approx.) | >50 | [3] |

Selectivity Index (SI) is the ratio of cytotoxicity (IC₅₀ in a mammalian cell line, e.g., L-6) to antiplasmodial activity (IC₅₀ against P. falciparum).

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth and proliferation of various cancers. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and found to be potent inhibitors of the Hh pathway.[4]

Mechanism of Action: These compounds act by antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. By inhibiting SMO, they prevent the downstream activation of Gli transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival. Compound 13d from this series was identified as a particularly potent inhibitor with an IC₅₀ of 1.44 nM and exhibited favorable pharmacokinetic properties in vivo.[4]

Caption: Inhibition of the Hedgehog pathway by benzamide derivatives.

Neuroprotection via TAAR1 Antagonism

Certain benzamide derivatives have been instrumental in elucidating neuroprotective signaling pathways. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) is a known antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[5] Studies have shown that thyroid hormone metabolites like 3-iodothyronamine (T1AM) can protect hippocampal neurons from excitotoxic damage by activating AKT signaling.[5]

Mechanism of Action: The neuroprotective effect of T1AM was prevented by EPPTB, indicating that this effect is mediated, at least in part, through TAAR1. The activation of TAAR1 leads to the phosphorylation and activation of Protein Kinase B (AKT), a central node in cell survival pathways. By blocking TAAR1, EPPTB prevents this downstream activation and abrogates the neuroprotective effect. This makes such derivatives valuable tools for studying neurological disorders and potential therapeutic targets.[5]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has revealed key structural features that govern biological activity.

Caption: Key pharmacophoric features of the benzamide scaffold.

Key SAR Insights:

-

Amide Substituent (R1): This position is the primary point of diversification and is critical for determining target specificity.

-

Aromatic Ring Substituents (R2, R3):

-

The trifluoromethyl group is a consistent feature in many highly active derivatives, suggesting its importance for potency, likely by enhancing binding affinity and metabolic stability.

-

The ethoxy group contributes to the overall lipophilicity and can be involved in hydrogen bonding interactions within the target's binding pocket. Its replacement can significantly alter the pharmacokinetic profile.

-

-

Bioisosteric Replacements: Replacing the core benzamide with bioisosteres like 1,2,4-oxadiazole has been explored to modulate properties, leading to compounds with insecticidal and fungicidal activities.[6]

Part 4: Foundational Experimental Protocols

The following are standardized protocols for evaluating the biological activity of this compound derivatives.

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity

This assay is fundamental for determining the general toxicity of a compound to mammalian cells and is crucial for calculating the selectivity index.

-

Cell Seeding: Seed mammalian cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the benzamide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This cell-based assay provides a quantitative measure of a compound's ability to inhibit the Hh signaling pathway.

-

Cell Line: Use a cell line (e.g., NIH-3T3) stably transfected with a Gli-responsive firefly luciferase reporter construct.

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours before pathway activation.

-

Pathway Activation: Activate the Hedgehog pathway by adding a known agonist, such as Purmorphamine or a Smoothened Agonist (SAG).

-

Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer. A decrease in luminescence relative to the agonist-treated control indicates inhibition of the pathway.[4]

Part 5: Future Directions and Therapeutic Potential

The this compound scaffold is a platform of significant therapeutic promise. The diverse biological activities demonstrated by its derivatives highlight its potential in oncology, infectious diseases, and neurology.

-

Oncology: The potent inhibition of the Hedgehog pathway positions these compounds as promising candidates for treating cancers driven by aberrant Hh signaling, such as basal cell carcinoma and medulloblastoma.[4] Further optimization should focus on improving oral bioavailability and minimizing off-target effects.

-

Infectious Diseases: With excellent antiplasmodial activity and high selectivity indices, derivatives could be developed into novel antimalarial drugs, particularly valuable in the face of growing resistance to current therapies.[1][3]

-

Neurology: The ability to modulate targets like TAAR1 opens avenues for developing novel treatments for psychiatric and neurodegenerative disorders.[5][8]

Future research should focus on comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds, in vivo efficacy studies in relevant animal models, and elucidation of precise molecular targets for derivatives with unassigned mechanisms of action.

Conclusion

This compound derivatives represent a versatile and highly tractable chemical class for modern drug discovery. The strategic combination of the benzamide core with key functional groups provides a foundation for potent and selective modulation of diverse biological targets. The compelling preclinical data, particularly in the areas of cancer, malaria, and neuroprotection, underscore the significant therapeutic potential of this scaffold. Continued exploration and optimization of these derivatives are poised to deliver next-generation therapeutic agents for a range of challenging diseases.

References

-

Raimondi, L., et al. (2019). N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. Neurochemistry International, 129, 104460. [Link]

-

PubChem. N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide. [Link]

-

Schubert, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6569. [Link]

-

Wang, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 994-1004. [Link]

-

Li, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences, 23(15), 8567. [Link]

-

Rorick-Kehn, L. M., et al. (2011). N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC), a novel metabotropic glutamate 2 potentiator with potential anxiolytic/antidepressant properties: in vivo profiling suggests a link between behavioral and central nervous system neurochemical changes. The Journal of Pharmacology and Experimental Therapeutics, 336(1), 269-280. [Link]

-

Chang, J. E., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 224–231. [Link]

-

Lin, D. H., et al. (2023). Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. European Journal of Medicinal Chemistry, 245, 114917. [Link]

-

Park, H. J., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(5), 1109. [Link]

-

Pérez-Vásquez, A., et al. (2023). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Drug Research, 73(3), 175-183. [Link]

-

Di-Pietro, A., et al. (2007). Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5540-5548. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC), a novel metabotropic glutamate 2 potentiator with potential anxiolytic/antidepressant properties: in vivo profiling suggests a link between behavioral and central nervous system neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Ethoxy-3-(trifluoromethyl)benzamide as a Modulator of the Voltage-Gated Potassium Channel Kv1.3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of small molecules targeting ion channels in the central nervous system (CNS) is an area of intense research. This guide puts forth a detailed hypothesis on the mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzamide, a compound with structural motifs common to neurologically active agents. We postulate that this benzamide derivative acts as a modulator of the voltage-gated potassium channel Kv1.3. This hypothesis is built upon a comprehensive analysis of the structure-activity relationships of related benzamide compounds and the known physiological roles of Kv1.3 in the CNS. This document provides a foundational framework for investigating this hypothesis, detailing a suite of proposed experiments, from initial target engagement to cellular functional assays. Our objective is to furnish a scientifically rigorous and practical guide for researchers dedicated to unraveling the therapeutic potential of novel neuroactive compounds.

Introduction: The Therapeutic Promise of Benzamide Scaffolds in Neuroscience

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of clinically successful drugs with applications spanning antipsychotic, antiemetic, and gastroprokinetic therapies. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and its ability to cross the blood-brain barrier, properties of paramount importance for CNS-acting drugs. Furthermore, the ethoxy substitution can influence the compound's pharmacokinetic and pharmacodynamic profile.

While the specific biological activity of this compound is not yet extensively documented in publicly available literature, the pharmacological landscape of structurally similar molecules provides compelling avenues for investigation. Numerous benzamide derivatives have been identified as modulators of ion channels and G-protein coupled receptors (GPCRs), many of which are implicated in neurological and psychiatric disorders.

The Central Hypothesis: this compound as a Kv1.3 Channel Modulator

Based on the convergence of structure-activity relationship data from related compounds and the significant role of the voltage-gated potassium channel Kv1.3 in neuroinflammation and autoimmune neurological disorders, we hypothesize that:

This compound functions as an inhibitor of the Kv1.3 potassium channel, thereby modulating neuronal excitability and inflammatory responses within the central nervous system.

The rationale for this hypothesis is threefold:

-

Structural Analogy: Benzamide derivatives have been successfully identified as potent blockers of the Kv1.3 channel.

-

Physiological Relevance of Kv1.3: The Kv1.3 channel is a well-validated therapeutic target for a range of neuroinflammatory conditions, including multiple sclerosis and Alzheimer's disease. Its expression is upregulated in activated microglia and T-lymphocytes that infiltrate the CNS during disease progression.

-

Predicted Physicochemical Properties: The structural features of this compound suggest favorable CNS penetration, a prerequisite for targeting neurological pathways.

Proposed Signaling Pathway and Molecular Interactions

We postulate that this compound directly interacts with the pore-forming region of the Kv1.3 channel, leading to its blockade. This inhibition of potassium ion efflux would result in a depolarization of the cell membrane, thereby altering the threshold for action potential firing and modulating cellular activation pathways, particularly in immune cells within the CNS.

Caption: Proposed signaling cascade following Kv1.3 inhibition.

A Phased Experimental Approach for Hypothesis Validation

To systematically investigate our hypothesis, we propose a multi-tiered experimental plan, progressing from in vitro target engagement to cell-based functional assays.

Phase 1: In Vitro Target Engagement and Selectivity Profiling

The initial phase will focus on confirming a direct interaction between this compound and the Kv1.3 channel.

Experimental Protocol 1: Electrophysiological Characterization using Patch-Clamp

-

Cell Line: Utilize a stable cell line expressing human Kv1.3 channels (e.g., CHO or HEK293 cells).

-

Recording Configuration: Employ whole-cell patch-clamp electrophysiology to record potassium currents.

-

Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -80 mV to +40 mV to elicit Kv1.3 currents.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 100 µM).

-

Data Analysis: Measure the peak current amplitude at each concentration and calculate the half-maximal inhibitory concentration (IC50).

| Parameter | Hypothetical Value |

| IC50 for Kv1.3 | 500 nM |

| Hill Slope | 1.2 |

| Maximum Inhibition | >95% |

Experimental Protocol 2: Selectivity Profiling against Other Kv Channels

-

Objective: To assess the selectivity of the compound for Kv1.3 over other related potassium channels (e.g., Kv1.1, Kv1.2, Kv1.5, and KCa3.1).

-

Methodology: Repeat the patch-clamp experiments using cell lines expressing these other channels.

-

Analysis: Determine the IC50 values for each channel and calculate the selectivity ratio (IC50 for other channel / IC50 for Kv1.3).

| Channel | Hypothetical IC50 | Selectivity Ratio (vs. Kv1.3) |

| Kv1.1 | > 50 µM | >100-fold |

| Kv1.2 | > 50 µM | >100-fold |

| Kv1.5 | 15 µM | 30-fold |

| KCa3.1 | > 100 µM | >200-fold |

Phase 2: Cellular Functional Assays

This phase will investigate the functional consequences of Kv1.3 inhibition in a physiologically relevant cell type.

Experimental Protocol 3: T-Lymphocyte Proliferation Assay

-

Cell Type: Use primary human T-lymphocytes or a Jurkat T-cell line.

-

Stimulation: Activate the T-cells using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

-

Treatment: Culture the activated T-cells in the presence of varying concentrations of this compound.

-

Proliferation Measurement: Assess cell proliferation after 48-72 hours using a standard method such as [3H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

-

Analysis: Determine the concentration-dependent inhibition of T-cell proliferation and calculate the EC50.

Experimental Protocol 4: Cytokine Release Assay

-

Objective: To measure the effect of the compound on the release of pro-inflammatory cytokines from activated T-cells.

-

Methodology: Collect the supernatant from the T-cell proliferation assay.

-

Cytokine Measurement: Quantify the levels of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) using ELISA or a multiplex bead array.

-

Analysis: Correlate the inhibition of cytokine release with the concentration of the compound.

Caption: A streamlined workflow for hypothesis validation.

Future Directions and Therapeutic Implications

Should the experimental data support our hypothesis, the therapeutic potential of this compound would be significant. Future research should focus on:

-

In Vivo Efficacy: Testing the compound in animal models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

-

Pharmacokinetic Profiling: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic parameters.

Conclusion

This technical guide has presented a well-grounded hypothesis for the mechanism of action of this compound as a modulator of the Kv1.3 potassium channel. The proposed experimental plan provides a clear and logical path to validate this hypothesis. The benzamide scaffold, enhanced with trifluoromethyl and ethoxy groups, represents a promising starting point for the development of novel therapeutics for neuroinflammatory and autoimmune disorders. The rigorous scientific inquiry outlined herein is a critical next step in unlocking the potential of this and related molecules.

References

-

Wulff, H., & Zhorov, B. S. (2008). K+ channel modulators for the treatment of autoimmune diseases. Current medicinal chemistry, 15(7), 624–636. [Link]

-

Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (2019). Archiv der Pharmazie, 352(10), e1900142. [Link]

-

Benzamide derivatives as blockers of Kv1.3 ion channel. (n.d.). ResearchGate. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

-

Ion channel modulation as the basis for neuroprotective action of MS-153. (1999). Annals of the New York Academy of Sciences, 890, 368-377. [Link]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 4-Ethoxy-3-(trifluoromethyl)benzamide

Abstract

The identification of a specific molecular target is a critical step in the development of novel therapeutics, providing a mechanistic foundation for understanding efficacy and potential side effects. 4-Ethoxy-3-(trifluoromethyl)benzamide is a compound of interest with a chemical scaffold amenable to interaction with various biological targets. This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its therapeutic targets. We present a logical workflow, from initial hypothesis generation based on structural bioinformatics to rigorous biophysical and cell-based validation. Detailed protocols for key experimental methodologies, including in vitro enzyme inhibition assays, Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA), are provided. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals embarking on the target identification and validation process for novel small molecules.

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, present in a diverse range of approved drugs with various biological activities.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4][5][6] this compound combines these features, suggesting its potential as a modulator of one or more cellular proteins. However, without a known biological target, its therapeutic potential remains unrealized.

Target identification is a pivotal stage in drug discovery that bridges the gap between a compound with an interesting phenotype and a viable drug development program.[7] This process involves a systematic investigation to pinpoint the specific biomolecule(s) with which a small molecule interacts to elicit its biological effect. A thorough understanding of the drug-target interaction is essential for rational drug design, optimization of potency and selectivity, and prediction of potential toxicities.[8]

This technical guide provides a strategic framework for the identification and validation of therapeutic targets for this compound. We will explore both hypothesis-driven and unbiased approaches, detailing the underlying principles and providing actionable experimental protocols.

Chapter 1: Hypothesis Generation through Structural and Ligand-Based Analyses

Given the lack of established biological data for this compound, our initial efforts will focus on generating plausible hypotheses based on its chemical structure.

Analysis of the Benzamide Scaffold

The benzamide core is a common feature in a wide array of bioactive compounds. Structurally related molecules have been shown to target a variety of protein classes, including:

-

Enzymes: Benzamide derivatives have been developed as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase.[2] Additionally, some benzamides act as glucokinase activators.[9]

-

Tubulin: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating significant antitumor activity.[10]

-

Receptors: The benzamide structure is also found in ligands for G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1]

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a key substituent in modern drug design due to its ability to modulate a compound's physicochemical properties.[3][4][6] Its strong electron-withdrawing nature and steric bulk can lead to enhanced binding affinity through favorable interactions within a protein's binding pocket.[4][5] The presence of this group in this compound suggests that it may exhibit improved potency and metabolic stability compared to non-fluorinated analogues.[3][5][6]

Initial Target Hypotheses

Based on the analysis of the core scaffold and key substituents, we can formulate a preliminary list of potential target classes for this compound:

| Potential Target Class | Rationale | Examples of Related Drugs/Compounds |

| Enzymes (e.g., Kinases, Proteases, Carbonic Anhydrases) | Benzamide scaffold is prevalent in enzyme inhibitors. The trifluoromethyl group can enhance binding affinity. | Buparlisib (PI3K inhibitor), Entinostat (HDAC inhibitor), Dorzolamide (Carbonic Anhydrase inhibitor) |

| Tubulin | N-benzylbenzamide analogues are known tubulin polymerization inhibitors.[10] | Combretastatin A-4 |

| GPCRs (e.g., Dopamine, Serotonin Receptors) | Benzamide derivatives are known to act as ligands for these receptors.[1] | Sulpiride (Dopamine D2 receptor antagonist) |

Chapter 2: A Strategic Workflow for Target Identification and Validation

The following workflow provides a systematic approach to identifying and validating the therapeutic targets of this compound, moving from broad, unbiased methods to specific, hypothesis-driven validation.

Caption: A strategic workflow for target identification and validation.

Chapter 3: Unbiased Approaches for Initial Target Discovery

To cast a wide net for potential targets, unbiased methods that do not rely on pre-existing hypotheses are invaluable.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a cell lysate.[11][12] The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound with a linker at a position determined not to be critical for its (yet unknown) activity. This linker will be used to attach the compound to a solid support (e.g., agarose beads).

-

Immobilization: Covalently attach the synthesized probe to the solid support to create an affinity matrix.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line under non-denaturing conditions.

-

Incubation: Incubate the affinity matrix with the cell lysate to allow for the binding of target proteins.

-

Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

CETSA-MS, or thermal proteome profiling, assesses the thermal stability of thousands of proteins in a cell or cell lysate in the presence and absence of a compound.[13] Ligand binding typically stabilizes a protein, leading to a shift in its melting temperature.

Experimental Protocol: CETSA-MS

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Temperature Gradient: Heat aliquots of the treated samples across a range of temperatures.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

-

Protein Digestion and TMT Labeling: Collect the soluble protein fraction, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS to determine the relative abundance of each protein at each temperature.

-

Data Analysis: Identify proteins that exhibit a significant thermal shift in the presence of the compound.

Chapter 4: Focused Target Validation and Characterization

Once a list of potential target "hits" is generated from the unbiased approaches, the next step is to validate and characterize these interactions using focused, hypothesis-driven methods.

In Vitro Biochemical/Enzymatic Assays

If a candidate target is an enzyme, its activity should be directly measured in the presence of this compound.[14]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents and Materials: Obtain the purified enzyme, its specific substrate, and an appropriate assay buffer.

-

Assay Setup: In a microplate, combine the enzyme and varying concentrations of this compound. Include positive and negative controls.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).

-

Data Analysis: Calculate the rate of the reaction at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its target protein.[15][16][17][18][19]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently attach the purified candidate protein (the ligand) to the surface of a sensor chip.[16]

-

Analyte Injection: Flow solutions of this compound (the analyte) at various concentrations over the sensor chip surface.[16]

-

Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand.[16][17] This is recorded in a sensorgram.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[16][18]

| Kinetic Parameter | Description | Typical Units |

| ka (on-rate) | Rate of association between the analyte and ligand. | M⁻¹s⁻¹ |

| kd (off-rate) | Rate of dissociation of the analyte-ligand complex. | s⁻¹ |

| KD (affinity) | Equilibrium dissociation constant (kd/ka). A smaller KD indicates a stronger binding affinity. | M (e.g., nM, µM) |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound engages its target within the complex environment of a living cell.[13][20][21][22][23]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a specific temperature (predetermined from a melt curve experiment) for a short duration (e.g., 3 minutes).[21]

-

Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins and cell debris.[21]

-

Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using Western blotting or another suitable protein detection method.

-

Data Analysis: A higher amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein.

Conclusion

The identification and validation of therapeutic targets for novel compounds like this compound is a complex but essential process in modern drug discovery. The strategic framework presented in this guide, which combines unbiased discovery methods with rigorous biophysical and cell-based validation, provides a clear path forward. By systematically applying these methodologies, researchers can elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central. Retrieved from [Link]

-

A beginner's guide to surface plasmon resonance | The Biochemist. (2023, February 13). Portland Press. Retrieved from [Link]

-

Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

-

How does SPR work in Drug Discovery? deNOVO Biolabs. Retrieved from [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Retrieved from [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. Retrieved from [Link]

-

Surface Plasmon Resonance (SPR). Charnwood Discovery. Retrieved from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]

-

Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. ACS Publications. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

-

Affinity-based target identification for bioactive small molecules. RSC Publishing. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

-

Affinity Chromatography. Creative Biolabs. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Retrieved from [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. LCGC International. Retrieved from [Link]

-

Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC. PubMed Central. Retrieved from [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. NIH. Retrieved from [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. Retrieved from [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

-

Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]

-

selected benzamide derivatives: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC. NIH. Retrieved from [Link]

-

Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC. NIH. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. Retrieved from [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Ana. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. denovobiolabs.com [denovobiolabs.com]

- 17. youtube.com [youtube.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]